molecular formula C16H13Br B14552847 Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- CAS No. 61693-02-5

Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-

Cat. No.: B14552847
CAS No.: 61693-02-5
M. Wt: 285.18 g/mol
InChI Key: KWRQQEQVNGKYOF-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom and a propadienyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group onto the benzene ring.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric bromide or aluminum chloride.

    Nucleophilic Substitution: Sodium hydroxide or ammonia under elevated temperatures and pressures.

Major Products:

    Nitration: Formation of nitro-substituted derivatives.

    Halogenation: Formation of dihalogenated derivatives.

    Nucleophilic Substitution: Formation of phenols or amines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.

Industry:

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the propadienyl group. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the propadienyl group can participate in conjugation with the benzene ring, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Benzene, 1-bromo-4-methyl-
  • Benzene, 1-bromo-4-iodo-
  • Benzene, 1-bromo-4-nitro-

Uniqueness: Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]- is unique due to the presence of the propadienyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions .

Properties

CAS No.

61693-02-5

Molecular Formula

C16H13Br

Molecular Weight

285.18 g/mol

InChI

InChI=1S/C16H13Br/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(17)12-10-15/h3-12H,1H3

InChI Key

KWRQQEQVNGKYOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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